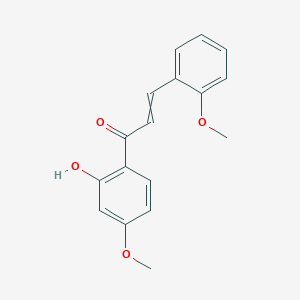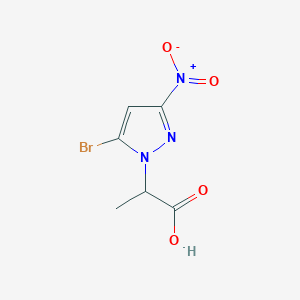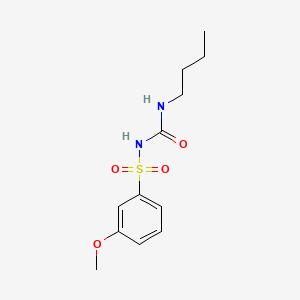![molecular formula C20H13Br2Cl3O3 B11714831 2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol](/img/structure/B11714831.png)
2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(3-bromo-5-cloro-2-hidroxifenil)metil]-4-clorofenol es un compuesto orgánico complejo caracterizado por la presencia de múltiples átomos de halógeno y grupos hidroxilo
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 2,6-Bis[(3-bromo-5-cloro-2-hidroxifenil)metil]-4-clorofenol típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la bromación y cloración de compuestos fenólicos, seguido de una serie de reacciones de acoplamiento para introducir los sustituyentes deseados. Las condiciones de reacción a menudo requieren el uso de catalizadores, como paladio o cobre, y solventes como diclorometano o tolueno. La temperatura y el pH deben controlarse cuidadosamente para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores a gran escala y procesos de flujo continuo para optimizar la eficiencia y reducir los costos. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción es crucial para mantener una calidad constante.
Análisis De Reacciones Químicas
Tipos de reacciones
2,6-Bis[(3-bromo-5-cloro-2-hidroxifenil)metil]-4-clorofenol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio pueden usarse para reducir el compuesto.
Sustitución: Los átomos de halógeno en el compuesto pueden ser sustituidos por otros grupos funcionales usando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Hidróxido de sodio en solución acuosa para sustitución nucleofílica.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción podría producir derivados fenólicos.
Aplicaciones Científicas De Investigación
2,6-Bis[(3-bromo-5-cloro-2-hidroxifenil)metil]-4-clorofenol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por su potencial como agente antimicrobiano.
Medicina: Se explora por sus potenciales propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo por el cual 2,6-Bis[(3-bromo-5-cloro-2-hidroxifenil)metil]-4-clorofenol ejerce sus efectos involucra interacciones con varios objetivos moleculares. Por ejemplo, su actividad antimicrobiana puede deberse a su capacidad para interrumpir las membranas celulares bacterianas. En aplicaciones medicinales, puede inhibir enzimas específicas o vías de señalización involucradas en los procesos de la enfermedad.
Comparación Con Compuestos Similares
Compuestos similares
2,6-Dibromo-4-clorofenol: Estructura similar pero carece de los grupos hidroxilo y metil adicionales.
3,5-Dicloro-2-hidroxibencil alcohol: Comparte los sustituyentes hidroxilo y halógeno pero difiere en la estructura general.
Singularidad
2,6-Bis[(3-bromo-5-cloro-2-hidroxifenil)metil]-4-clorofenol es único debido a su combinación específica de sustituyentes, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C20H13Br2Cl3O3 |
|---|---|
Peso molecular |
567.5 g/mol |
Nombre IUPAC |
2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol |
InChI |
InChI=1S/C20H13Br2Cl3O3/c21-16-7-14(24)5-11(19(16)27)1-9-3-13(23)4-10(18(9)26)2-12-6-15(25)8-17(22)20(12)28/h3-8,26-28H,1-2H2 |
Clave InChI |
IYACPGWWSFLUES-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)Br)O)O)CC3=C(C(=CC(=C3)Cl)Br)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


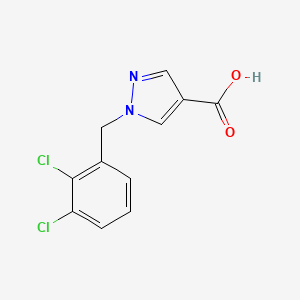
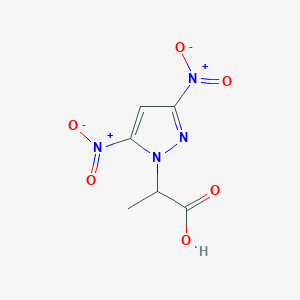
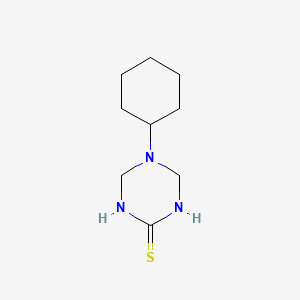
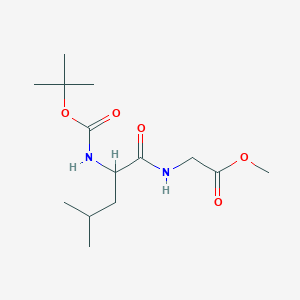
![methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B11714769.png)
![(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714778.png)
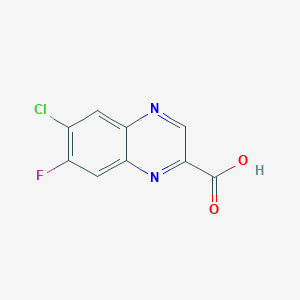
![2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11714807.png)
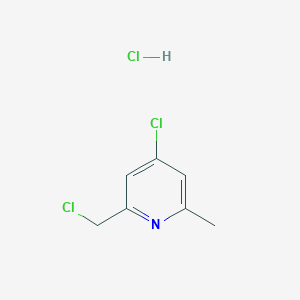
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11714822.png)
